molecular formula C9H2F8O B2614237 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone CAS No. 2149589-88-6

2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone

Cat. No.: B2614237
CAS No.: 2149589-88-6
M. Wt: 278.101
InChI Key: FLXLNFWQAHCKCZ-UHFFFAOYSA-N
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Description

2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone: is a fluorinated organic compound with the molecular formula C9H2F8O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of fluorine atoms into the molecular structure.

Chemical Reactions Analysis

Types of Reactions: 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can convert the ketone group to an .

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Uniqueness: 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone is unique due to its specific arrangement of fluorine atoms and the presence of both trifluoromethyl and acetophenone groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

1-[2,6-difluoro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F8O/c10-4-2-1-3(8(12,13)14)6(11)5(4)7(18)9(15,16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLNFWQAHCKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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